molecular formula C13H13NO2 B180115 2-Propylquinoline-4-carboxylic acid CAS No. 1019-03-0

2-Propylquinoline-4-carboxylic acid

Cat. No.: B180115
CAS No.: 1019-03-0
M. Wt: 215.25 g/mol
InChI Key: GHWNIFKWPIVEPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C13H13NO2 . It is used in research and development .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of sulfuric acid, hydrazine hydrate, and ethanol in a multi-step reaction . The reaction conditions include reflux for 1 hour, followed by microwave irradiation at 140°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO2/c1-2-5-9-8-11(13(15)16)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps . For example, one reaction involves the use of sulfuric acid, hydrazine hydrate, and ethanol in a multi-step process .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.25 . It is a powder at room temperature . The melting point is between 159-160°C .

Scientific Research Applications

  • NMDA Receptor Antagonists : Derivatives of 2-Carboxy-1,2,3,4-tetrahydroquinoline, related to 2-Propylquinoline-4-carboxylic acid, have shown potential as antagonists at the glycine site on the NMDA receptor, which is relevant in neuropharmacology (Carling et al., 1992).

  • Antimicrobial Properties : New 2-arylquinoline-4-carboxylic acid derivatives have been tested for their activity against various bacterial and fungal strains. Some of these compounds showed better antibacterial and antifungal activity than clinically prevalent drugs against Staphylococcus aureus and Candida albicans (Tiwari et al., 2014).

  • Synthesis Techniques and Antimicrobial Activity : Synthesis of 2-phenylquinoline-4-carboxylic acid derivatives via microwave-irradiated methods has been explored. These compounds demonstrated significant in vitro antimicrobial activity against various microorganisms (Bhatt & Agrawal, 2010).

  • Marine Drug Synthesis : In marine drug synthesis, 4H-Chromene-2-carboxylic acid ester derivatives, which are structurally similar to this compound, are used for the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

  • Cd(II) Complex Synthesis : 2-Phenylquinoline derivatives, including those similar to this compound, have been used to synthesize cadmium complexes, which were analyzed for their fluorescent behavior and antibacterial activities (Lei et al., 2014).

  • LC-MS-Based Metabolomic Investigation : 2-Hydrazinoquinoline, a derivative of quinoline carboxylic acids, has been used as a derivatization agent for LC-MS analysis of carboxylic acids, aldehydes, and ketones in biological samples, demonstrating its utility in metabolomics (Lu et al., 2013).

  • Antimicrobial Potential of Derivatives : N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives were synthesized and evaluated for their antimicrobial properties, highlighting the potential of quinoline motifs in drug development (Bello et al., 2017).

  • Antioxidant and Neuroprotective Activity : 4-Arylquinoline-2-carboxylates showed significant antioxidant activity and potential as anti-Alzheimer's agents due to their ability to quench reactive oxygen species and protect against neurotoxicity (Bharate et al., 2014).

Safety and Hazards

The safety data sheet for 2-Propylquinoline-4-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to handle this compound with appropriate protective equipment .

Relevant Papers Several papers have been published on the topic of this compound. These include studies on its synthesis , its molecular structure , and its potential applications . These papers provide valuable insights into the properties and potential uses of this compound.

Properties

IUPAC Name

2-propylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-5-9-8-11(13(15)16)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWNIFKWPIVEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357576
Record name 2-propylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019-03-0
Record name 2-propylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propylquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Propylquinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Propylquinoline-4-carboxylic acid
Reactant of Route 4
2-Propylquinoline-4-carboxylic acid
Reactant of Route 5
2-Propylquinoline-4-carboxylic acid
Reactant of Route 6
2-Propylquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.